2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one: is a fluorinated cyclobutanone derivative. This compound is characterized by the presence of five fluorine atoms and a prop-2-en-1-yl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one typically involves the fluorination of cyclobutanone derivatives. One common method is the reaction of cyclobutanone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction conditions often include low temperatures and the use of inert solvents to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process is designed to ensure high yield and purity of the final product while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the cyclobutanone ring to other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s fluorinated nature makes it a valuable tool in medicinal chemistry. Fluorine atoms can significantly alter the biological activity of molecules, making this compound useful in the design of pharmaceuticals with improved efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and stability. The prop-2-en-1-yl group can participate in various chemical reactions, further enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,3-Pentafluoro-1-propanol: This compound shares the pentafluorinated structure but differs in the presence of a hydroxyl group instead of a cyclobutanone ring.
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene: Another fluorinated compound with a different functional group arrangement.
4-(prop-2-en-1-yl)phenol: This compound has a similar prop-2-en-1-yl group but lacks the fluorinated cyclobutanone structure.
Uniqueness: The uniqueness of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one lies in its combination of a highly fluorinated cyclobutanone ring with a prop-2-en-1-yl group. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
155581-08-1 |
---|---|
Molekularformel |
C7H5F5O |
Molekulargewicht |
200.11 g/mol |
IUPAC-Name |
2,2,3,3,4-pentafluoro-4-prop-2-enylcyclobutan-1-one |
InChI |
InChI=1S/C7H5F5O/c1-2-3-5(8)4(13)6(9,10)7(5,11)12/h2H,1,3H2 |
InChI-Schlüssel |
GPRHZWGNLMVWCH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(C(=O)C(C1(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.